
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate is a chemical compound with the molecular formula C11H15NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenol group substituted with methoxy, dimethyl, and methylcarbamate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate typically involves the reaction of 2-methoxy-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the manufacture of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s structure allows it to bind to active sites on enzymes, leading to the inhibition of their function. This can result in the disruption of metabolic pathways and ultimately the death of target organisms.
Comparación Con Compuestos Similares
Phenol, 2-methoxy-3,5-dimethyl-, methylcarbamate can be compared with other similar compounds such as:
Phenol, 3,5-dimethyl-, methylcarbamate: Similar structure but lacks the methoxy group.
Phenol, 2-methoxy-, methylcarbamate: Similar structure but lacks the dimethyl groups.
Phenol, 3,4,5-trimethyl-, methylcarbamate: Similar structure but has an additional methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
28685-36-1 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(2-methoxy-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(2)10(14-4)9(6-7)15-11(13)12-3/h5-6H,1-4H3,(H,12,13) |
Clave InChI |
KSQUUGWISDGTGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC(=O)NC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
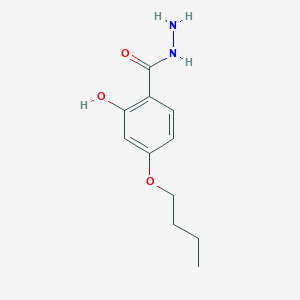

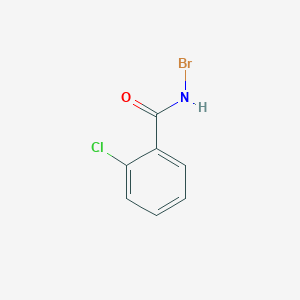
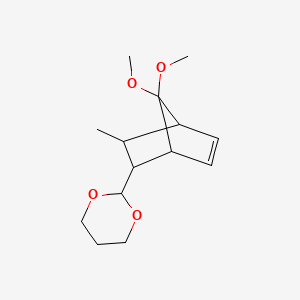
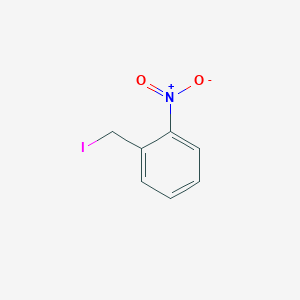
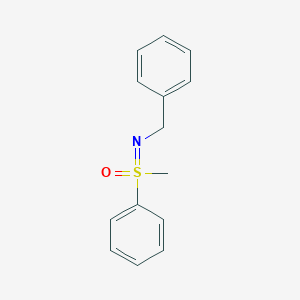
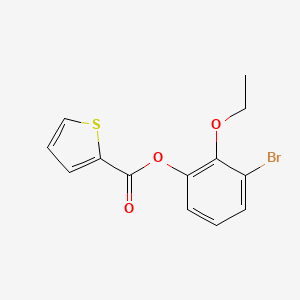
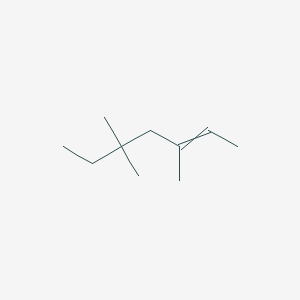
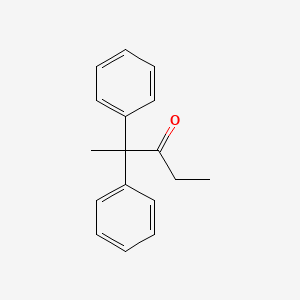
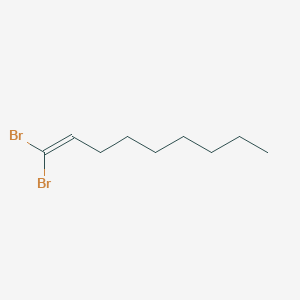
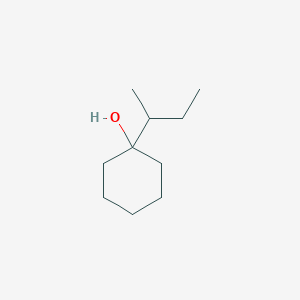
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
